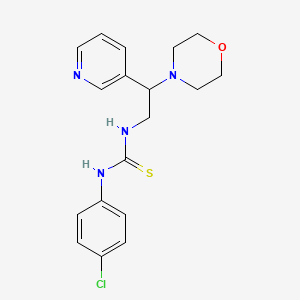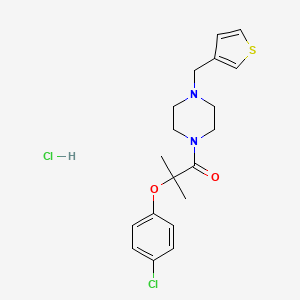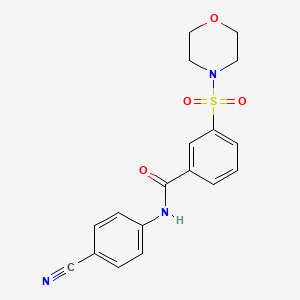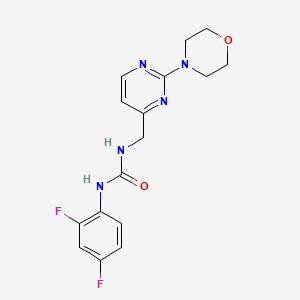![molecular formula C22H36N2O2 B2834494 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide CAS No. 1008212-38-1](/img/structure/B2834494.png)
2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives involves the use of unsaturated adamantane derivatives, which are highly reactive and offer extensive opportunities for their utilization as starting materials . The synthesis of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids .Molecular Structure Analysis
The molecular structure of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” contains a total of 45 bond(s). There are 21 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 2 secondary amide(s) .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse and can lead to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Applications De Recherche Scientifique
Antiviral Drug Development
One notable application of adamantane derivatives is in the development of antiviral drugs. For instance, adamantanes such as amantadine and rimantadine have been FDA-approved for preventing and treating influenza A virus infections by inhibiting viral replication. However, widespread drug resistance has limited their use. Recent studies have focused on designing M2-S31N inhibitors, a mutation present in over 95% of circulating influenza A strains, showcasing the potential of adamantane derivatives in overcoming resistance and providing a pathway for new antiviral drug candidates (Ma, Zhang, & Wang, 2016).
Novel Carriers for siRNA
Adamantane and its derivatives have been explored as novel carriers for small interfering RNA (siRNA), indicating their potential in gene therapy. Cyclodextrin-based nanoparticles and polyamidoamine (PAMAM) dendrimers, when conjugated with adamantane, have shown promise in enhancing the delivery of siRNA for the treatment of solid tumors, highlighting their role in multifunctional drug delivery systems (Arima, Motoyama, & Higashi, 2011).
Hydrocarbon Oxidation
Research has also been conducted on the oxidation of hydrocarbons like adamantane and cyclohexane using oxygen/3-methylbutanal systems, both with and without metal catalysts. This work contributes to the understanding of the reactivity order of hydrocarbons and the role of adamantane in chemical synthesis and industrial processes (Dell’Anna, Mastrorilli, & Nobile, 1998).
Inhibition of 11β-Hydroxysteroid Dehydrogenase
Adamantane derivatives have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid levels. This research has implications for the treatment of metabolic disorders, including type 2 diabetes and obesity, demonstrating the therapeutic potential of adamantane derivatives in addressing diseases related to glucocorticoid imbalance (Lee, Shin, & Ahn, 2014).
Orientations Futures
Adamantane and its derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The future directions of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve further exploration of its applications in the field of medicine and materials science .
Mécanisme D'action
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives have been synthesized and their structures determined by nmr spectroscopy, mass spectrometry, and x-ray analysis . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The lipophilicity and rigid structure of adamantane derivatives have been noted to contribute to their remarkable properties .
Result of Action
Some adamantane derivatives have shown high inhibitory activity against h1n1 influenza a viruses .
Action Environment
The rigid structure and high symmetry of the adamantane moiety can form strong and directional supramolecular inclusion complexes with macrocyclic host molecules .
Propriétés
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHFGTVVBWSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)

![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)


![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)

![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)
![N-(4-methoxybenzyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2834431.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)